Acremine I

Plant Pathology Oomycete Inhibition Grape Downy Mildew

Acremine I is the only commercially available acremine congener possessing the epoxyquinone pharmacophore, making it irreplaceable for SAR studies. It delivers a validated, dose-dependent inhibition of Plasmopara viticola sporangia germination (23.2% at 0.5 mM, 32.8% at 1 mM), ensuring reliable benchmarking that non‑epoxyquinone analogs cannot replicate. Procure Acremine I to eliminate uncontrolled variables in anti‑oomycete assays and secure a certified analytical standard (≥70% HPLC) for reproducible LC‑MS or NMR method development.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B15560495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcremine I
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1
InChIKeyOUGZTEBDFKLHPZ-ULHKAFAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acremine I Procurement Guide: Verifiable Potency Data for Plant Pathology and Natural Product Research


Acremine I (CAS 1110661-29-4) is a fungal meroterpenoid metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. Structurally, it is a prenylated polyketide featuring an epoxyquinone core—a motif found in only one other acremine congener (Acremine M) within the family [2]. This compound has been characterized for its inhibitory effects on Plasmopara viticola sporangia germination, a key metric for evaluating candidates in grape downy mildew research [1]. Its distinct structural scaffold and documented bioactivity make it a specialized tool for comparative structure-activity relationship (SAR) studies within the acremine class.

Why Acremine I Cannot Be Substituted with Other Acremine Congeners: Structural Uniqueness and Potency Variance


Simple in-class substitution of Acremine I with other acremines (e.g., Acremine A, B, or F) is scientifically invalid due to two documented factors: structural divergence and non-uniform biological potency. Firstly, Acremine I and Acremine M are the only members of the acremine family characterized by an epoxyquinone core [1], a reactive moiety likely influencing binding kinetics and downstream biological effects in ways that non-epoxyquinone acremines (e.g., A–D) cannot replicate. Secondly, while several acremines inhibit P. viticola sporangia germination [2], the reported inhibitory potency is not uniform across the class. Relying on an untested analog without head-to-head data introduces uncontrolled variables in both plant pathology assays and SAR investigations. The following evidence items provide the quantitative basis for selecting Acremine I specifically.

Quantitative Differentiation of Acremine I: Head-to-Head and Class-Comparative Evidence for Scientific Selection


P. viticola Sporangia Germination Inhibition: Dose-Dependent Activity of Acremine I vs. Class-Level Potency Range

Acremine I inhibits germination of P. viticola sporangia in a concentration-dependent manner, achieving 23.2% inhibition at 0.5 mM and 32.8% inhibition at 1 mM . While precise head-to-head numerical data for all acremines are not uniformly published, class-level inference confirms that Acremines A–D and G–N are active against this target [1], yet the reported potency varies; Acremine F, for example, exhibits no significant bioactivity in the same assay context [2]. This positions Acremine I as a moderately potent, consistently active member of the family, suitable for comparative dose-response studies.

Plant Pathology Oomycete Inhibition Grape Downy Mildew

Structural Differentiation: Epoxyquinone Core in Acremine I vs. Non-Epoxyquinone Acremines

Acremine I is one of only two acremines (the other being Acremine M) that contain an epoxyquinone core [1]. The majority of acremines (A–F, H, L, N) possess alternative oxygenated cyclohexanoid or prenylated polyketide frameworks lacking this reactive epoxide/quinone moiety. This structural distinction is critical for applications requiring specific reactivity profiles or for exploring structure-activity relationships tied to the epoxyquinone pharmacophore.

Structural Biology Natural Product Chemistry Chemoinformatics

Cytotoxicity Profile: Weak Growth Inhibition of H460 Tumor Cells by Acremine I Compared to Acremines B and G

Acremine I, along with Acremines B and G, exhibits weak growth inhibition of H460 non-small cell lung cancer cells [1]. While quantitative IC50 values are not reported for direct comparison, the classification of these three compounds as sharing this activity profile (versus other acremines that do not) provides a basis for selecting Acremine I as a candidate in cytotoxicity studies aimed at understanding the minimal structural requirements for this effect.

Cancer Research Cytotoxicity Screening Oncology

Commercial Purity and Solubility Specifications for Acremine I Procurement

Commercially sourced Acremine I (e.g., from Cayman Chemical) is supplied with a purity of ≥70% as determined by HPLC, and is soluble in DMSO, ethanol, and methanol . While comparative purity data for other acremines from different vendors are not systematically available, this documented specification allows procurement teams to establish a baseline for experimental reproducibility and to screen for batch-to-batch consistency.

Procurement Analytical Chemistry Reagent Quality

Optimal Research and Industrial Applications for Acremine I Based on Verified Differential Data


Plant Pathology Research: Grape Downy Mildew (Plasmopara viticola) Control Studies

Given its documented, dose-dependent inhibition of P. viticola sporangia germination (23.2% at 0.5 mM, 32.8% at 1 mM), Acremine I serves as a validated positive control or test article in assays aiming to characterize novel anti-oomycete agents or to study the biology of grape downy mildew . Its activity profile, when compared to inactive congeners like Acremine F [1], provides a clear benchmark for assessing structure-dependent efficacy.

Natural Product SAR Studies: Elucidating the Role of the Epoxyquinone Core

Acremine I's unique structural feature—the epoxyquinone core—makes it an indispensable compound for chemists and chemical biologists investigating the structure-activity relationships of meroterpenoid natural products [2]. Researchers can directly compare its reactivity and biological effects with those of non-epoxyquinone acremines (e.g., A, B, F) to isolate the contribution of this specific pharmacophore.

Cytotoxicity Screening and Mechanistic Studies in Oncology

The observation that Acremine I, along with Acremines B and G, weakly inhibits the growth of H460 lung cancer cells [3] positions it as a selective tool for exploring the molecular determinants of this cytotoxic effect within the acremine class. It can be used in parallel with inactive acremines to identify key structural elements responsible for cancer cell growth inhibition.

Method Development and Quality Control in Metabolite Analysis

With a commercially defined purity specification (≥70% by HPLC) and known solubility characteristics , Acremine I can be utilized as an analytical standard for method development in HPLC, LC-MS, or NMR-based metabolomics studies focused on fungal extracts. Its well-characterized structure and vendor documentation support reproducible instrument calibration and compound identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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